molecular formula C12H16N2 B12544315 4-[tert-Butyl(methyl)amino]benzonitrile CAS No. 668467-76-3

4-[tert-Butyl(methyl)amino]benzonitrile

Cat. No.: B12544315
CAS No.: 668467-76-3
M. Wt: 188.27 g/mol
InChI Key: HOFRKSAVRGIYJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[tert-Butyl(methyl)amino]benzonitrile is an organic compound with the molecular formula C12H16N2 It is a derivative of benzonitrile, where the aromatic ring is substituted with a tert-butyl(methyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[tert-Butyl(methyl)amino]benzonitrile typically involves the reaction of 4-chlorobenzonitrile with tert-butyl(methyl)amine. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[tert-Butyl(methyl)amino]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl(methyl)amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether or tetrahydrofuran (THF).

    Substitution: Potassium carbonate (K2CO3) in DMF or other polar aprotic solvents.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

4-[tert-Butyl(methyl)amino]benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[tert-Butyl(methyl)amino]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzonitrile: Similar structure but lacks the methylamino group.

    4-Aminobenzonitrile: Contains an amino group instead of the tert-butyl(methyl)amino group.

    tert-Butyl 4-(aminomethyl)benzoate: Contains an ester group instead of the nitrile group.

Uniqueness

4-[tert-Butyl(methyl)amino]benzonitrile is unique due to the presence of both the tert-butyl and methylamino groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the study of reaction mechanisms.

Properties

CAS No.

668467-76-3

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

4-[tert-butyl(methyl)amino]benzonitrile

InChI

InChI=1S/C12H16N2/c1-12(2,3)14(4)11-7-5-10(9-13)6-8-11/h5-8H,1-4H3

InChI Key

HOFRKSAVRGIYJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C)C1=CC=C(C=C1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.